(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C14H17BrN2O2 and its molecular weight is 325.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Derivatives Formation
A study detailed the synthesis of enantiomerically pure 3-substituted piperidines from a lactam via a bromo derivative, leading to optically pure t-Butyl acetate and 5-methylpyridine derivatives through direct alkylation. Azido, amino, or benzyloxy products were obtained via diastereoselective substitution, showcasing the compound's utility in asymmetric synthesis (Micouin et al., 1994).
Captodative Effect in Organic Compounds
Research on piperidine reacting with 3-bromo-3-buten-2-one demonstrated the formation of 3,4-dipiperidinobutan-2-one and 3-piperidino-3-buten-2-one, illustrating the captodative effect in organic compounds containing a terminal double bond or a weakly basic tertiary amino group (Rulev et al., 2003).
Novel Synthesis Methods
Another study presented a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with 3- and 4-bromopyridines, extending to benzo analogues. This underscores the compound's role in synthesizing structurally diverse piperidine derivatives with potential pharmacological applications (Shevchuk et al., 2012).
Antimicrobial Activity of Derivatives
A series of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes were synthesized and evaluated for antimicrobial activity, showcasing the compound's foundation in developing potential antimicrobial agents (Sundararajan et al., 2015).
Enantioselective Synthesis
A catalytic enantioselective bromocyclization of olefinic amides was developed, yielding enantioenriched 2-substituted 3-bromopiperidines, further transformed to 3-substituted piperidines. This process was applied in the synthesis of a dopaminergic drug, showcasing the compound's utility in drug synthesis and the importance of enantioselectivity in medicinal chemistry (Zhou et al., 2013).
Properties
IUPAC Name |
(E)-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-4-13(18)17-9-6-11(7-10-17)19-14-12(15)5-3-8-16-14/h2-5,8,11H,6-7,9-10H2,1H3/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWLEGJOGVPGEC-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.